molecular formula C16H24N2O B11749816 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)-

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (R)-

Cat. No.: B11749816
M. Wt: 260.37 g/mol
InChI Key: AALBZAYEBOEAPQ-CQSZACIVSA-N
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Description

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- is a chiral compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- typically involves the reaction of 2,6-dimethylphenylamine with ethyl chloroformate, followed by cyclization with piperidine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products .

Scientific Research Applications

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, ®- involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide

InChI

InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m1/s1

InChI Key

AALBZAYEBOEAPQ-CQSZACIVSA-N

Isomeric SMILES

CCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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